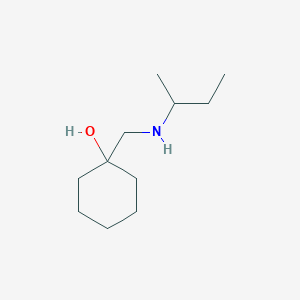
1-((sec-Butylamino)methyl)cyclohexan-1-ol
Descripción general
Descripción
1-((sec-Butylamino)methyl)cyclohexan-1-ol is a useful research compound. Its molecular formula is C11H23NO and its molecular weight is 185.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Applications and Solvent Recovery
Cyclohexane and sec-butyl alcohol, components related to 1-((sec-Butylamino)methyl)cyclohexan-1-ol, are pivotal in the pharmaceutical and chemical industries. Their separation from azeotropic mixtures is crucial for environmental safety, solvent recycling, and sustainable development. Innovative approaches like thermal coupling extractive distillation combined with heat pumps have shown promise in improving thermoeconomic and environmental performance, thus providing a path for enhanced separation and recovery of valuable organics in an energy-efficient manner (Zhu et al., 2021).
Catalysis and Synthesis
The compound plays a role in asymmetric catalysis, particularly in the enantioselective phenylation of cis-cyclohexan-1,2-diol, demonstrating its utility in producing optically active compounds. This application is significant in synthesizing compounds with specific chirality, a property crucial in many pharmaceuticals (Brunner et al., 1986).
Polymerization and Materials Science
In materials science, sec-butyllithium, a related reagent, is used in the polymerization process. However, its reaction with m-diisopropenylbenzene has been found not to yield the diadduct quantitatively, suggesting limitations in its use as a difunctional initiator for anionic polymerization. This insight is crucial for developing new polymerization methods and improving existing ones (Cameron & Buchan, 1979).
Drug Synthesis and Medicinal Chemistry
The synthesis of novel compounds like α-aminophosphonates, which contain sterically hindered phenol fragments, demonstrates the utility of related amines in medicinal chemistry. These compounds, synthesized from reactions with aliphatic amines, offer potential in developing new pharmaceuticals (Gibadullina et al., 2013).
Chemical Reactions and Mechanisms
The intramolecular cyclization of 3,4-epoxy-alcohols to form oxetans, involving compounds structurally similar to this compound, highlights the chemical's role in understanding reaction mechanisms and synthetic pathways in organic chemistry (Murai et al., 1976).
Propiedades
IUPAC Name |
1-[(butan-2-ylamino)methyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-3-10(2)12-9-11(13)7-5-4-6-8-11/h10,12-13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKXCXZSODWTLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1(CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


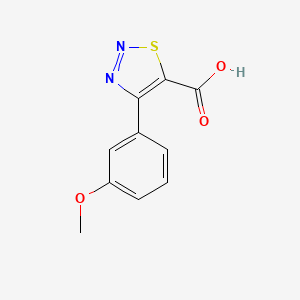
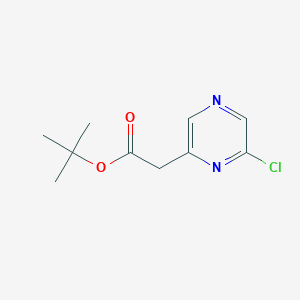

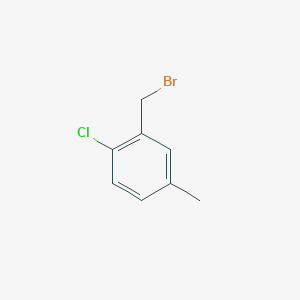

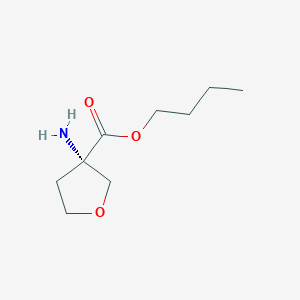
![methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1530142.png)
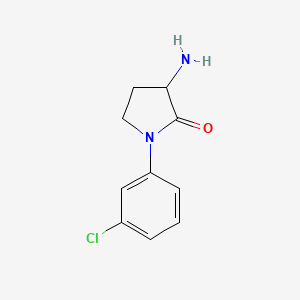
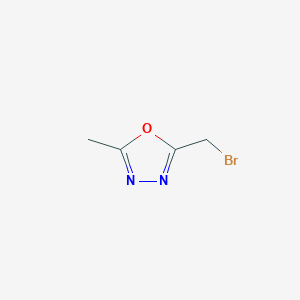
![2-Bromopyrazino[2,3-b]pyrazine](/img/structure/B1530147.png)
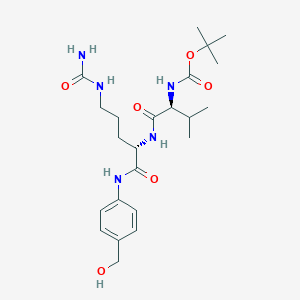

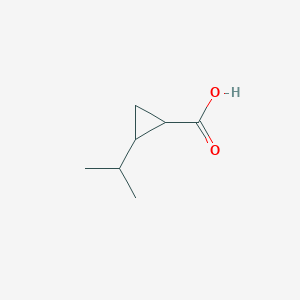
![{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine](/img/structure/B1530155.png)
